
Esperamicin
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Overview
Description
Esperamicin is a natural product found in Actinomadura with data available.
Scientific Research Applications
Therapeutic Applications
Esperamicin has been investigated for its potential use in cancer therapy due to its high potency against various tumor cell lines. Below are some notable applications:
- Cancer Treatment : this compound has demonstrated effectiveness in targeting human colon carcinoma cells, showcasing its potential as a chemotherapeutic agent . Its ability to induce DNA damage makes it a candidate for further development in oncology.
- Combination Therapies : There is ongoing research into using this compound in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance in cancer cells .
Case Studies
Several case studies highlight the applications and effectiveness of this compound in clinical settings:
- In Vitro Studies : In a study involving human lung adenocarcinoma cells, this compound was shown to induce significant DNA damage, leading to cell death. The study emphasized the importance of understanding the drug's interaction with cellular components to optimize its therapeutic use .
- Animal Models : Research utilizing animal models has demonstrated that this compound can effectively reduce tumor size when administered at specific dosages, indicating its potential for clinical application in treating malignancies .
- Comparative Studies : this compound has been compared with other antitumor antibiotics, such as calicheamicin, highlighting its unique properties and advantages in targeting specific types of cancer cells more effectively than traditional therapies .
Data Tables
The following table summarizes key data regarding this compound's applications:
Properties
Molecular Formula |
C59H80N4O22S4 |
---|---|
Molecular Weight |
1325.5 g/mol |
IUPAC Name |
[3-hydroxy-6-[[(5Z,13E)-9-hydroxy-2-[4-hydroxy-5-[(4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl)oxyamino]-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate |
InChI |
InChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19+ |
InChI Key |
LJQQFQHBKUKHIS-WJHRIEJJSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |
Synonyms |
BBM 1675A BBM-1675A BMY 28175 BMY-28175 esperamicin esperamicin A1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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